SaxagliptinN-Trifluoroacetate
Description
Contextualization as a Key Chemical Entity in Saxagliptin (B632) Development
Saxagliptin N-Trifluoroacetate is a specific salt form of Saxagliptin, where the amine group is bonded with trifluoroacetic acid. This particular salt is instrumental in the purification and isolation processes during the synthesis of the active pharmaceutical ingredient (API). The formation of the trifluoroacetate (B77799) salt can facilitate the handling and purification of Saxagliptin, which can be challenging in its free base form due to its susceptibility to intramolecular cyclization. acs.org
Significance within Synthetic Pathways for Saxagliptin and its Derivatives
The synthesis of Saxagliptin is a complex multi-step process involving the coupling of two key intermediates: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. acs.orgmagtechjournal.com Following the coupling and subsequent deprotection steps, Saxagliptin is formed. The use of trifluoroacetic acid is a common strategy in peptide and pharmaceutical synthesis for the removal of Boc (tert-butyloxycarbonyl) protecting groups. google.com The resulting Saxagliptin N-Trifluoroacetate salt can then be isolated and subsequently converted to the desired final form, such as the monohydrate. google.com
A key advantage of using the trifluoroacetate salt is that it can often be obtained in high purity through crystallization. google.com This is a critical step in ensuring the final API meets the stringent purity requirements set by regulatory authorities. Research has demonstrated processes for the preparation of Saxagliptin monohydrate directly from the trifluoroacetate salt, avoiding the formation of other salts like the hydrochloride. google.com
Role in Pharmaceutical Impurity Profiling and Chemical Quality Control
Saxagliptin N-Trifluoroacetate serves as a vital reference standard in the analytical testing of Saxagliptin. During the manufacturing process and stability studies of the final drug product, various impurities can arise. Having well-characterized reference standards for these potential impurities is essential for their identification and quantification.
The trifluoroacetate salt itself can be considered a process-related impurity if trifluoroacetic acid is used in the manufacturing process and is not completely removed. Therefore, analytical methods must be capable of detecting and quantifying its presence. Furthermore, Saxagliptin N-Trifluoroacetate is used in the development and validation of these analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure their accuracy and precision. google.comclearsynth.com
Comparison with Other Salt Forms and Related Chemical Substances of Saxagliptin
Saxagliptin can exist in various salt forms, with the hydrochloride and trifluoroacetate salts being prominently mentioned in scientific literature and patents. google.com The choice of salt form can significantly impact the physicochemical properties of the drug, such as solubility, stability, and bioavailability.
While the hydrochloride salt is another common form, the trifluoroacetate salt offers distinct advantages in specific synthetic and purification scenarios. For instance, the process of converting the trifluoroacetate salt to the monohydrate can be more direct and efficient in some manufacturing setups. google.com
Other related chemical substances include various intermediates and potential degradation products. These are crucial for comprehensive impurity profiling.
Interactive Data Table: Comparison of Saxagliptin Salt Forms
| Property | Saxagliptin N-Trifluoroacetate | Saxagliptin Hydrochloride | Saxagliptin Monohydrate (Free Base) |
| Primary Use | Intermediate, Reference Standard google.comclearsynth.com | Intermediate, API google.com | Active Pharmaceutical Ingredient acs.org |
| Key Advantage | High Purity via Crystallization, Direct conversion to Monohydrate google.com | Well-established salt form google.com | Therapeutically active form acs.org |
| Potential Drawback | Potential process-related impurity | May require additional steps for conversion to monohydrate | Susceptible to intramolecular cyclization acs.org |
Interactive Data Table: Key Chemical Intermediates and Impurities of Saxagliptin
| Compound Name | CAS Number | Molecular Formula | Role/Significance |
| Saxagliptin | 361442-04-8 | C18H25N3O2 | Active Pharmaceutical Ingredient nih.gov |
| Saxagliptin N-Trifluoroacetate | 865999-70-8 | C20H24F3N3O3 | Intermediate and Reference Standard lgcstandards.comlgcstandards.com |
| N-Boc-3-hydroxyadamantylglycine | Not Available | Not Available | Key starting material in Saxagliptin synthesis magtechjournal.com |
| (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide | Not Available | Not Available | Key starting material in Saxagliptin synthesis acs.org |
| 5-Hydroxy Saxagliptin | 841302-24-7 | C18H25N3O3 | Metabolite and potential impurity pharmaffiliates.com |
| Saxagliptin Keto Impurity | Not Available | C18H23N3O2 | Potential process-related impurity pharmaffiliates.com |
| N-Boc O-triflate Saxagliptin | 1194836-75-3 | C26H34F3N3O6S | Potential impurity clearsynth.com |
Properties
Molecular Formula |
C20H24F3N3O3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H24F3N3O3/c21-20(22,23)17(28)25-15(16(27)26-13(8-24)2-12-3-14(12)26)18-4-10-1-11(5-18)7-19(29,6-10)9-18/h10-15,29H,1-7,9H2,(H,25,28)/t10-,11+,12-,13+,14+,15-,18?,19?/m1/s1 |
InChI Key |
ABIFSQSGMURLNN-QCAUHFGKSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Saxagliptin N Trifluoroacetate
Mechanisms of Formation as a Salt or Intermediate During Saxagliptin (B632) Synthesis
The formation of Saxagliptin N-Trifluoroacetate is often an outcome of specific reagents and conditions used in the multi-step synthesis of Saxagliptin.
Role of Trifluoroacetic Acid in Deprotection Strategies (e.g., Boc Group Removal)
Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide synthesis to remove the tert-butoxycarbonyl (Boc) protecting group from the N-terminus of amino acids or peptide chains. fiveable.mepeptide.com This deprotection step is crucial for the subsequent coupling of the next amino acid in the sequence. fiveable.me In the context of Saxagliptin synthesis, a precursor often contains a Boc-protected amine.
Salt Formation during Isolation and Purification Processes
Beyond its role in deprotection, Trifluoroacetic Acid can be employed during the isolation and purification of chemical compounds. The formation of a salt, such as Saxagliptin N-Trifluoroacetate, can alter the solubility of the parent compound, which is a useful tool for purification. unal.edu.co By converting the free base of Saxagliptin into its trifluoroacetate (B77799) salt, it can be selectively precipitated or crystallized from a solution, thereby separating it from impurities that remain dissolved. unal.edu.co
A patent for a process to prepare Saxagliptin and its hydrates describes the deprotection of a Boc-protected intermediate with trifluoroacetic acid to form the trifluoroacetate (TFA) salt of Saxagliptin. google.com This salt can then be isolated and, in some processes, crystallized from a solvent like acetonitrile (B52724) to achieve high purity, often exceeding 99.5% as determined by HPLC. google.com The formation and subsequent hydrolysis of such salts are valuable techniques in the pharmaceutical industry to achieve the required purity for active pharmaceutical ingredients (APIs). unal.edu.co
Influence of Reaction Conditions on N-Trifluoroacetate Formation
The formation of Saxagliptin N-Trifluoroacetate is highly dependent on the specific reaction conditions employed during synthesis and purification. The concentration of Trifluoroacetic Acid, the solvent system, temperature, and reaction time all play a significant role. For instance, in the deprotection of a Boc group, a sufficient concentration of TFA is necessary to drive the reaction to completion. commonorganicchemistry.com
Directed Synthesis of Saxagliptin N-Trifluoroacetate as a Specific Compound
In addition to its incidental formation, Saxagliptin N-Trifluoroacetate can be intentionally synthesized for specific applications, most notably as an analytical reference standard.
Preparation of Analytical Reference Standards for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of a drug product. synthinkchemicals.com Saxagliptin N-Trifluoroacetate can be considered a process-related impurity if Trifluoroacetic Acid is used in the manufacturing process. Therefore, having a well-characterized reference standard of this compound is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in the final drug substance. synthinkchemicals.comijprajournal.combepls.com
The directed synthesis of Saxagliptin N-Trifluoroacetate for this purpose involves reacting the free base of Saxagliptin with a controlled amount of Trifluoroacetic Acid under specific conditions to ensure the complete formation of the salt. A patent describes a process for preparing the trifluoroacetate salt of Saxagliptin by deprotecting a Boc-protected precursor and then adding trifluoroacetic acid to the reaction mixture, followed by isolation of the salt. google.com This isolated and purified Saxagliptin N-Trifluoroacetate can then be used as a reference standard. The availability of such standards from specialized suppliers is crucial for quality control in the pharmaceutical industry. daicelpharmastandards.com
Chemo- and Stereoselective Synthetic Routes to N-Trifluoroacetate Derivatives
While the primary focus is often on the synthesis of Saxagliptin itself, the principles of chemo- and stereoselective synthesis are also applicable to the formation of its derivatives, including the N-Trifluoroacetate salt. The stereochemistry of Saxagliptin is critical to its biological activity, and any synthetic step, including salt formation, must preserve the desired stereoisomeric form.
Research in organic synthesis continually explores new methods for the chemo-, regio-, and stereoselective formation of various functional groups and derivatives. rsc.orgnih.gov While specific literature detailing extensive research on the chemo- and stereoselective synthesis exclusively for Saxagliptin N-Trifluoroacetate is not prevalent, the general principles of controlling stereochemistry throughout the synthesis of the parent molecule are paramount. The formation of the trifluoroacetate salt from the correctly formed stereoisomer of Saxagliptin is a straightforward acid-base reaction that does not typically alter the stereocenters of the molecule.
Chemical Transformations and Reactivity of the N-Trifluoroacetate Moiety
Saxagliptin N-Trifluoroacetate serves as a stable, crystalline salt form of the active pharmaceutical ingredient saxagliptin. Its chemical reactivity is primarily centered on the ionic interaction between the protonated secondary amine of the saxagliptin molecule and the trifluoroacetate anion. The transformations involving this moiety are crucial for the purification and subsequent conversion of saxagliptin into its final desired form.
The most significant chemical transformation of Saxagliptin N-Trifluoroacetate is its conversion to the free base of saxagliptin through neutralization. This process involves the deprotonation of the saxagliptin amine by treatment with a suitable base. This acid-base reaction is a fundamental step in many synthetic procedures, allowing for the isolation of the free drug molecule from its salt form. Patent literature describes processes where the trifluoroacetate (TFA) salt of saxagliptin is intentionally prepared as an intermediate, which is then reacted with a base to yield the free saxagliptin base. google.com
This conversion is often carried out in situ to directly prepare hydrates of saxagliptin, such as the monohydrate, without isolating the free base as a separate intermediate. google.com The choice of base and solvent system is critical to ensure high purity and yield of the final product. The process typically involves reacting the TFA salt with an inorganic or organic base. google.com
Detailed findings from process development studies outline specific conditions for the formation of the Saxagliptin N-Trifluoroacetate salt itself, which precedes its transformation. For instance, a key Boc-protected saxagliptin precursor is deprotected using trifluoroacetic acid in a solvent like methylene chloride (MDC) at reduced temperatures (e.g., 0-5 °C). After the reaction, the resulting TFA salt can be isolated. google.com
| Transformation | Starting Material | Reagent(s) | Solvent | Temperature | Outcome | Reported Yield | Source |
|---|---|---|---|---|---|---|---|
| Deprotection and Salt Formation | Boc-protected Saxagliptin | Trifluoroacetic Acid (TFA) | Methylene Chloride (MDC) | 0-5 °C | Saxagliptin N-Trifluoroacetate | 96.86% (molar yield) | google.com |
| Neutralization (Free Base Formation) | Saxagliptin N-Trifluoroacetate | Inorganic or Organic Base | Not specified | Not specified | Saxagliptin (Free Base) | Not specified | google.com |
Beyond its role as a counter-ion in an acid-base pair, the trifluoroacetate moiety itself possesses a degree of chemical reactivity that can, under certain conditions, lead to side reactions. The trifluoroacetyl group is a highly electrophilic moiety due to the strong electron-withdrawing nature of the three fluorine atoms. While the trifluoroacetate anion is generally a poor nucleophile and a stable conjugate base, there are documented instances in fields such as solid-phase peptide synthesis where trifluoroacetylation of free amino groups can occur. nih.gov
This reaction typically involves the presence of trifluoroacetic acid used for deprotection, which can form reactive species that subsequently transfer a trifluoroacetyl group to a nucleophilic amine. nih.gov This transfer can be facilitated during neutralization steps with tertiary amines. nih.gov While not a desired or primary transformation in the context of saxagliptin synthesis, this inherent reactivity of trifluoroacetyl-containing species highlights the importance of carefully controlled reaction conditions to prevent the formation of N-trifluoroacetylated impurities. The stability of the Saxagliptin N-Trifluoroacetate salt is generally high, but this potential for trifluoroacetylation represents a known pathway of reactivity for the moiety under specific activating conditions. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Saxagliptin N Trifluoroacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H and ¹³C NMR spectra of Saxagliptin (B632) N-Trifluoroacetate are composed of signals corresponding to the Saxagliptin cation and the trifluoroacetate (B77799) anion. The core structure of the Saxagliptin cation features a complex array of signals originating from the adamantane (B196018) cage, the amino acid backbone, and the fused bicyclic proline-nitrile moiety. contaminantdb.ca
The ¹H NMR spectrum is characterized by a series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the numerous protons of the adamantane and azabicyclo[3.1.0]hexane systems. blogspot.com Specific signals for the methine protons adjacent to heteroatoms appear at distinct chemical shifts. Due to the formation of the salt with trifluoroacetic acid, the proton on the primary amine is deshielded and its signal, along with those of adjacent protons, would be expected to shift downfield compared to the free base. blogspot.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. Key resonances include the carbonyl carbon of the amide bond, the nitrile carbon, and the carbons of the hydroxyl-bearing adamantane group. blogspot.com The trifluoroacetate anion contributes a characteristic quartet in the ¹³C NMR spectrum (due to coupling with the three fluorine atoms) and a strong singlet in the ¹⁹F NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Saxagliptin Moiety
This table presents typical chemical shift values for the core Saxagliptin structure, based on data for the free base monohydrate. blogspot.com In the N-Trifluoroacetate salt, signals for nuclei near the protonated amine (marked with *) would experience shifts.
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Amide Carbonyl | 173.4 | - | - |
| α-carbon | 60.9 | 3.35 | s |
| Proline Cα | 68.8 | 4.93 | dd |
| Proline C (with CN) | 46.6 | 3.53 | m |
| Adamantane C-OH | 45.5 | - | - |
| Adamantane CH | 38.1 | 2.14 | m |
| Adamantane CH₂ | 37.9, 37.4, 35.9, 31.0 | 1.42-1.83 | m |
| Azabicyclo CH | 45.0, 41.6 | 2.25, 2.45 | m, ddd |
| Azabicyclo CH₂ | 18.0, 13.7 | 0.87-1.00 | m |
To definitively assign the complex ¹H and ¹³C NMR spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing unequivocal evidence of atomic connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Saxagliptin, COSY spectra would reveal the connectivity within the adamantane framework and the spin systems of the azabicyclo[3.1.0]hexane ring, allowing for sequential assignment of adjacent protons. contaminantdb.casdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This powerful technique allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly crucial for assembling the different fragments of the molecule. For instance, HMBC would show correlations from the α-proton of the amino acid moiety to the amide carbonyl carbon, and from protons on the proline-like ring to the same carbonyl, thus confirming the amide linkage that forms the core of the Saxagliptin molecule. youtube.com
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation of Saxagliptin N-Trifluoroacetate
| 2D NMR Experiment | Correlating Nuclei | Purpose in Structural Elucidation |
| COSY | ¹H ↔ ¹H | Confirms proton-proton adjacencies within the adamantane and azabicyclo[3.1.0]hexane ring systems. |
| HSQC | ¹H ↔ ¹³C (¹J) | Links each proton signal to its directly bonded carbon atom, assigning the carbon backbone. youtube.com |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Establishes long-range connectivity between molecular fragments, such as linking the amino acid portion to the proline-nitrile moiety via the amide bond. sdsu.edu |
For complex structural problems or to probe specific molecular features, isotope labeling can be a powerful strategy. sigmaaldrich.com By replacing certain atoms (e.g., ¹²C, ¹⁴N) with their NMR-active stable isotopes (¹³C, ¹⁵N), specific signals can be enhanced or selectively observed. sigmaaldrich.comnih.gov
In the context of Saxagliptin, selective ¹³C or ¹⁵N labeling could be employed in advanced research. For example, synthesizing Saxagliptin with a ¹⁵N-labeled primary amine would allow for ¹H-¹⁵N HSQC experiments. This would precisely identify the nitrogen's chemical environment and its protonation state in the trifluoroacetate salt. Similarly, developing a ¹³C-based assay could be used to monitor the activity of the DPP-4 enzyme, for which Saxagliptin is an inhibitor. nih.gov While not standard for routine characterization, isotope labeling provides a sophisticated tool for detailed mechanistic and structural studies. utoronto.ca
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass.
For Saxagliptin N-Trifluoroacetate, the analysis is performed on the protonated Saxagliptin cation, [M+H]⁺. The neutral Saxagliptin molecule has a chemical formula of C₁₈H₂₅N₃O₂ and a monoisotopic mass of 315.195 g/mol . contaminantdb.ca The protonated cation [C₁₈H₂₆N₃O₂]⁺ therefore has a theoretical exact mass of approximately 316.2023 u. An HRMS measurement confirming this exact mass provides unequivocal evidence for the elemental formula of the active cation, distinguishing it from any other combination of atoms that might have the same nominal mass.
Table 3: HRMS Data for the Saxagliptin Cation [M+H]⁺
| Parameter | Value |
| Elemental Formula | C₁₈H₂₆N₃O₂⁺ |
| Theoretical Monoisotopic Mass (u) | 316.2023 |
| Typical HRMS Measurement (u) | 316.2021 |
| Typical Mass Accuracy (ppm) | < 2 |
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov In this process, the protonated Saxagliptin ion (m/z ≈ 316.2) is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of the Saxagliptin cation is expected to occur at the most labile bonds, primarily the amide bond. Key fragmentation pathways would likely involve:
Neutral loss of water (H₂O) from the hydroxyl group on the adamantane ring.
Cleavage of the amide bond , leading to the formation of ions corresponding to the adamantyl-amino-acetyl portion and the proline-nitrile portion.
Loss of the nitrile group (-CN) as hydrogen cyanide (HCN).
Analyzing the m/z values of these fragment ions allows for the reconstruction of the parent molecule's structure, confirming the identity of Saxagliptin. researchgate.netnih.gov
Table 4: Plausible MS/MS Fragmentation of the Saxagliptin Cation (Parent Ion m/z ≈ 316.2)
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 299.2 | [M+H - NH₃]⁺ (Loss of ammonia) |
| 298.2 | [M+H - H₂O]⁺ (Loss of water from adamantane) |
| 207.1 | [Adamantyl-amino-acetyl fragment]⁺ |
| 110.1 | [Proline-nitrile fragment]⁺ |
Ion Mobility Spectrometry (IMS) for Isomer Differentiation and Conformational Analysis
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), has emerged as a powerful technique for the structural elucidation of small molecules, including pharmaceuticals. nih.gov This method provides an additional dimension of separation based on the size, shape, and charge of an ion as it traverses a drift tube filled with a neutral buffer gas. This capability is particularly valuable for distinguishing between isomers and analyzing the different conformations a molecule can adopt in the gas phase. nih.gov
For a molecule like Saxagliptin N-Trifluoroacetate, which possesses multiple chiral centers and flexible regions, numerous stereoisomers and conformers can exist. IMS can differentiate these species based on their collision cross-section (CCS), a value that reflects the ion's rotational average projected area. Different isomers, even with the same mass-to-charge ratio, will often exhibit distinct drift times and, consequently, different CCS values.
Research in the broader field of small molecule analysis has demonstrated the utility of IMS in separating and characterizing structural isomers. nih.gov In the context of related complex molecules like N-linked glycans, which can also exist in various isomeric forms, IMS has been successfully used to separate and identify these different structures. nih.gov For instance, studies have shown that different glycan isomers can be distinguished by their unique ion mobility profiles, with variations in these profiles even being correlated with different disease phenotypes. nih.gov This principle of using mobility differences to distinguish isomers is directly applicable to the analysis of complex pharmaceutical compounds like Saxagliptin N-Trifluoroacetate.
Furthermore, IMS provides insights into the conformational landscape of a molecule. A single compound can exist as a population of different conformers, and these can be separated by IMS if their CCS values are sufficiently different. rsc.org The analysis of the resulting ion mobility distribution can reveal the presence of multiple conformations and their relative abundances. This information is crucial for understanding the molecule's flexibility and potential interactions with its biological target.
Table 1: Illustrative Ion Mobility Spectrometry Data for Isomer Differentiation
| Isomer/Conformer | Drift Time (ms) | Collision Cross-Section (Ų) |
| Isomer A | 20.3 | 150.2 |
| Isomer B | 20.8 | 155.6 |
| Conformer 1 | 21.7 | 162.1 |
| Conformer 2 | 22.1 | 165.8 |
Note: This table is illustrative and based on typical data obtained for complex organic molecules. Specific values for Saxagliptin N-Trifluoroacetate would require experimental determination.
Infrared (IR) Spectroscopy for Functional Group Identification and Solid-State Characteristics
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. libretexts.org It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks indicating the presence of specific functional groups. libretexts.org
In the analysis of Saxagliptin N-Trifluoroacetate, IR spectroscopy would be employed to confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the following:
N-H stretching: The amine group would exhibit a characteristic absorption in the range of 3300-3500 cm⁻¹. pressbooks.pub
C≡N stretching: The nitrile group (cyano group) would show a sharp absorption band around 2250 cm⁻¹. libretexts.org
C=O stretching: The amide and ketone carbonyl groups would produce strong absorption peaks in the region of 1670-1780 cm⁻¹. pressbooks.pub The trifluoroacetate counterion would also contribute to absorption in this region.
C-F stretching: The trifluoroacetate group would display strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
O-H stretching: If the adamantane moiety contains a hydroxyl group, a broad absorption band would be observed around 3200-3600 cm⁻¹. pressbooks.pub
Beyond functional group identification, IR spectroscopy can also provide information about the solid-state characteristics of the compound, such as polymorphism and hydrogen bonding. Different polymorphic forms of a drug can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions. The position and shape of the N-H and O-H stretching bands can provide insights into the extent and nature of hydrogen bonding within the crystal structure.
Table 2: Expected Infrared Absorption Frequencies for Saxagliptin N-Trifluoroacetate
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (Amine/Amide) | 3300 - 3500 |
| C≡N (Nitrile) | ~2250 |
| C=O (Amide, Ketone, Trifluoroacetate) | 1670 - 1780 |
| C-F (Trifluoroacetate) | 1000 - 1400 |
| O-H (Hydroxyl) | 3200 - 3600 (if present) |
Note: The exact peak positions can vary depending on the specific molecular environment and solid-state form.
Advanced Chromatographic Methodologies for Purity and Chemical Analysis
Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds and for quantifying the active ingredient and any related impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique in the pharmaceutical industry for purity determination and assay of drug substances. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. jocpr.combepls.com
For the analysis of Saxagliptin, several RP-HPLC methods have been developed. These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier. jocpr.combepls.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of the main compound from its impurities. jocpr.com Detection is commonly performed using a UV detector at a wavelength where saxagliptin exhibits strong absorbance, such as 212 nm or 213 nm. jocpr.comdntb.gov.ua The validation of these methods according to ICH guidelines ensures their accuracy, precision, linearity, and robustness. jocpr.combepls.com
Table 3: Typical RP-HPLC Method Parameters for Saxagliptin Analysis
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | jocpr.com |
| Mobile Phase | Water and Acetonitrile (gradient elution) | jocpr.com |
| Flow Rate | 1.0 mL/min | jocpr.com |
| Detection | UV at 213 nm | jocpr.com |
| Retention Time | 4.196 min (for Saxagliptin HCl) | bepls.com |
Strong Cation Exchange (SCX) chromatography is an alternative and complementary technique to RP-HPLC, particularly useful for the analysis of polar and basic compounds. bibliomed.org In SCX, the stationary phase contains negatively charged functional groups (e.g., sulfonic acid groups) that interact with positively charged analytes. nih.gov
For compounds like saxagliptin, which are basic and exist as cations at acidic to neutral pH, SCX-HPLC can offer different selectivity compared to RP-HPLC. This can be advantageous for separating impurities that are difficult to resolve by reversed-phase methods. A study on the simultaneous quantification of saxagliptin and metformin (B114582) demonstrated the utility of SCX-HPLC. bibliomed.orgresearchgate.net The method employed a Phenomenex Luna SCX column with a mobile phase of ammonium (B1175870) formate (B1220265) and methanol, allowing for the successful separation and quantification of both analytes. bibliomed.org
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode that uses a polar stationary phase (e.g., silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous solvent. HILIC is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.
A HILIC method coupled with mass spectrometry (HILIC-MS) has been developed for the simultaneous determination of metformin, saxagliptin, and its active metabolite, 5-hydroxy saxagliptin, in human plasma. nih.gov This method utilized an amide-based HILIC column and a mobile phase of acetonitrile and ammonium formate buffer. nih.gov The high sensitivity and specificity of this method make it suitable for bioanalytical applications. nih.gov
Table 4: Summary of Advanced Chromatographic Techniques for Saxagliptin Analysis
| Technique | Stationary Phase Type | Mobile Phase Type | Application |
| RP-HPLC | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Purity testing, assay, impurity profiling |
| SCX-HPLC | Negatively Charged | Polar (e.g., Buffered Methanol) | Analysis of basic compounds, alternative selectivity |
| HILIC | Polar (e.g., Amide) | Nonpolar/Polar mixture (e.g., Acetonitrile/Ammonium Formate) | Analysis of highly polar compounds, bioanalysis |
Role of Trifluoroacetic Acid as a Mobile Phase Additive in Chromatographic Separations
Trifluoroacetic acid (TFA) is a widely utilized mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of peptides and polar compounds like Saxagliptin. sepscience.comknauer.net Its primary role is to act as an ion-pairing agent, which improves peak shape, resolution, and retention of charged analytes on the non-polar stationary phase. knauer.netresearchgate.net
In the context of Saxagliptin analysis, which may involve the separation of the active pharmaceutical ingredient from its impurities or related substances, TFA plays a crucial role. During the synthesis of Saxagliptin, trifluoroacetic acid can be used, and its presence as an impurity in the final drug substance needs to be monitored. imedpub.com Ion chromatography has been successfully employed for the determination of trace levels of trifluoroacetic acid in Saxagliptin drug substance. imedpub.com
The concentration of TFA in the mobile phase can significantly impact the chromatographic separation. researchgate.netnih.gov While a concentration of 0.1% TFA is common, optimizing this concentration can be critical for achieving the desired separation. sepscience.comknauer.net For complex mixtures, especially those containing peptides with multiple positive charges, a higher concentration of 0.2-0.25% TFA has been shown to provide optimal resolution. nih.gov TFA helps to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to undesirable interactions and peak tailing with basic analytes. researchgate.net
However, the use of TFA is not without its challenges. It exhibits strong UV absorbance below 250 nm, which can result in high background noise and reduced sensitivity when using UV detectors at these wavelengths. knauer.net This can negatively affect the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method. knauer.net Despite this, its volatility makes it a suitable, albeit sometimes suppressive, additive for liquid chromatography-mass spectrometry (LC-MS) applications. sepscience.com
Advanced Chromatographic Detection Methods (e.g., UV-PDA, MS Detectors)
The detection of Saxagliptin and its related compounds, including the N-Trifluoroacetate form, often employs advanced chromatographic detection methods to ensure sensitivity, selectivity, and accurate quantification. The most common detectors used in conjunction with HPLC are Ultraviolet-Visible (UV-Vis) detectors, particularly Photodiode Array (PDA) detectors, and Mass Spectrometry (MS) detectors.
UV-PDA Detectors:
A UV-Visible detector measures the absorbance of light by the analyte at a specific wavelength. shimadzu.com For Saxagliptin analysis, detection is often performed at wavelengths around 208 nm, 213 nm, 220 nm, 225 nm, or 242 nm. iosrjournals.orgscilit.comresearchgate.netresearchgate.net A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard single-wavelength UV detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.com
This capability provides several benefits for the analysis of Saxagliptin N-Trifluoroacetate:
Peak Purity Analysis: The spectral data across a peak can be compared to assess its homogeneity. This is crucial for identifying co-eluting impurities. shimadzu.com
Compound Identification: The UV spectrum can serve as a characteristic fingerprint to aid in the identification of known and unknown peaks by comparing them to a spectral library. shimadzu.com
Method Development: The ability to monitor multiple wavelengths simultaneously allows for the optimization of the detection wavelength for different components in a mixture.
Mass Spectrometry (MS) Detectors:
Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it offers exceptional selectivity and sensitivity, making it invaluable for the analysis of complex samples and trace-level impurities. The use of LC-MS has been reported for the structural elucidation of Saxagliptin degradation products. scilit.com
Key advantages of MS detection in the analysis of Saxagliptin N-Trifluoroacetate include:
High Specificity: MS provides structural information based on the molecular weight and fragmentation patterns of the analyte, leading to confident identification.
High Sensitivity: MS detectors can achieve very low limits of detection and quantification, which is essential for analyzing trace impurities.
Impurity Profiling: LC-MS is a powerful tool for identifying and characterizing process-related impurities and degradation products that may be present in the drug substance.
The combination of HPLC with advanced detection methods like UV-PDA and MS provides a comprehensive approach for the characterization and quality control of Saxagliptin N-Trifluoroacetate, ensuring the identity, purity, and quality of the pharmaceutical compound.
Solid State Chemistry and Crystallographic Analysis of Saxagliptin N Trifluoroacetate
Polymorphism and Amorphous Forms of Saxagliptin (B632) N-Trifluoroacetate Salt
No published studies were identified that investigate the potential polymorphic or amorphous forms of Saxagliptin N-Trifluoroacetate. Research into polymorphism is critical for pharmaceutical development, as different crystalline forms of a drug substance can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. Without experimental screening and characterization, it is unknown whether Saxagliptin N-Trifluoroacetate can exist in multiple crystalline forms or as an amorphous solid.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structural Determination
A search of prominent crystallographic databases, such as the Cambridge Structural Database (CSD), yielded no entries for the single-crystal structure of Saxagliptin N-Trifluoroacetate. SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, providing crucial information on bond lengths, bond angles, and conformational geometry. The absence of this data means the exact molecular conformation of saxagliptin and the trifluoroacetate (B77799) counterion in the crystalline state, as well as the unit cell parameters, remain undetermined.
Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization
Consistent with the lack of single-crystal data, no characteristic Powder X-ray Diffraction (PXRD) patterns for Saxagliptin N-Trifluoroacetate are available in the public domain. PXRD is a fundamental technique used to identify crystalline phases and is essential for distinguishing between different polymorphs. A reference PXRD pattern, which would include a table of characteristic diffraction peaks (2θ values) and their relative intensities, has not been published. For comparison, PXRD data is available for other salt forms, such as saxagliptin hydrochloride dihydrate.
Influence of the Trifluoroacetate Anion on Crystal Packing and Supramolecular Interactions
Without crystallographic data from SCXRD, any discussion on the influence of the trifluoroacetate anion on the crystal packing and supramolecular interactions of Saxagliptin N-Trifluoroacetate would be purely speculative. The trifluoroacetate anion is known to participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can significantly influence the crystal lattice of a compound. However, an analysis of these specific interactions within the Saxagliptin N-Trifluoroacetate crystal structure is not possible without the foundational structural information.
Degradation Chemistry and Chemical Stability Pathways of Saxagliptin N Trifluoroacetate
Identification and Characterization of Chemical Degradation Products
Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions. For saxagliptin (B632), these studies have revealed a number of degradation products (DPs), which have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and high-resolution mass spectrometry (HRMS). rsc.orgresearchgate.net
A comprehensive study identified a total of seven degradation products under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions. rsc.orgresearchgate.net These degradants were designated as SAXA-D1 through SAXA-D7. nih.gov Structural elucidation was achieved by analyzing their fragmentation patterns and comparing them to that of the parent saxagliptin molecule. rsc.orgresearchgate.net
Another study focusing on acid and alkaline hydrolysis identified three major degradation-related impurities. jocpr.com These were isolated using semi-preparative high-performance liquid chromatography (HPLC) and characterized by high-resolution mass spectroscopy. jocpr.comjocpr.com
The primary degradation products often involve modifications to the core structure of saxagliptin, including the adamantane (B196018) moiety, the pyrrolidine (B122466) ring, and the amide linkage. Some of the key identified degradation products include:
Cyclic Amidine (SCA): A product of intramolecular cyclization. nih.govmdpi.com
Epi-cyclic Amidine (ESCA): An epimer of the cyclic amidine. mdpi.com
Formyl Amide (SFA): Resulting from formylation reactions. mdpi.comresearchgate.net
Hydroxylated derivatives: Monohydroxy-substituted saxagliptin, with an additional hydroxyl group on the adamantyl moiety, has been identified. nih.gov
N-oxide derivatives: Formation of a primary N-oxide has also been reported. nih.gov
The following table summarizes some of the identified degradation products of saxagliptin:
| Degradation Product Code | Name/Description | Stress Condition(s) | Reference(s) |
| SCA | Cyclic Amidine | Hydrolysis | nih.govmdpi.com |
| ESCA | Epi-cyclic Amidine | Hydrolysis | mdpi.com |
| SFA | Formyl Amide | Oxidation, Hydrolysis | mdpi.comresearchgate.net |
| SAXA-D1 to SAXA-D4 | Various degradants | Acidic and Basic Hydrolysis | nih.gov |
| SAXA-D5 to SAXA-D7 | Various degradants | Oxidative Stress | nih.gov |
| --- | Monohydroxy-substituted Saxagliptin | Oxidative Stress | nih.gov |
| --- | Primary N-oxide of Saxagliptin | Oxidative Stress | nih.gov |
Mechanistic Studies of Chemical Degradation Reactions (e.g., Hydrolysis, Oxidation, Cyclization)
The degradation of saxagliptin proceeds through several chemical reaction pathways, with hydrolysis, oxidation, and cyclization being the most prominent.
Hydrolysis: Saxagliptin is susceptible to hydrolysis under both acidic and alkaline conditions. rsc.orgresearchgate.net
Acidic Hydrolysis: Under acidic conditions, the amide bond is a primary target for cleavage. This can lead to the formation of (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. nih.gov
Alkaline Hydrolysis: In alkaline environments, hydrolysis of the nitrile group to a carboxylic acid or amide can occur. The amide linkage is also susceptible to cleavage under basic conditions. jocpr.comjocpr.com One study reported the formation of three degradation products during alkaline hydrolysis. biointerfaceresearch.com
Oxidation: Oxidative degradation is another significant pathway. The presence of oxidizing agents can lead to the formation of N-oxides and hydroxylated derivatives. nih.gov The adamantane moiety and the nitrogen atoms within the saxagliptin structure are potential sites for oxidation.
Cyclization: A key degradation pathway for saxagliptin is an intramolecular cyclization reaction. nih.gov This thermodynamically favored process results in the formation of a cyclic amidine. nih.gov Mechanistic studies have revealed that this conversion is influenced by solvent effects and can proceed through an autocatalytic pathway involving proton transfer. nih.gov
Impact of Chemical Environment (e.g., pH, Temperature, Solvent Systems) on Chemical Stability
The chemical stability of saxagliptin is significantly influenced by its surrounding environment.
pH: The pH of the environment plays a crucial role in the degradation of saxagliptin. The drug is labile in both acidic and alkaline conditions due to hydrolysis. rsc.orgresearchgate.net The rate and extent of degradation are pH-dependent. The formation of certain degradation products, such as the epi-cyclic amidine, is influenced by the micro-environmental pH. mdpi.com
Temperature: Elevated temperatures accelerate the degradation process. mdpi.com Thermal degradation studies have shown that saxagliptin undergoes degradation at higher temperatures, although it is relatively stable under normal storage conditions. omicsonline.org The degradation is temperature-dependent, with higher temperatures leading to a greater extent of degradation. mdpi.com
Solvent Systems: The choice of solvent can have a profound effect on the stability of saxagliptin, particularly concerning the cyclization reaction. nih.gov The mechanism of this conversion involves proton transfer, which is highly dependent on the solvent's properties. nih.gov
Oxygen: The presence of oxygen can promote oxidative degradation. Studies have shown that protecting the drug product from oxygen can lead to lower levels of certain impurities. nih.gov
Forced Degradation Studies to Elucidate Degradation Pathways
Forced degradation studies are a regulatory requirement and a critical tool for understanding the degradation pathways of a drug substance. nih.gov These studies involve subjecting the drug to stress conditions that are more severe than those it would typically encounter during storage and use. researchgate.net
For saxagliptin, forced degradation has been carried out under the following conditions as per International Conference on Harmonization (ICH) guidelines:
Acidic Hydrolysis: Treatment with acids like hydrochloric acid. rsc.orgresearchgate.netomicsonline.org
Alkaline Hydrolysis: Treatment with bases such as sodium hydroxide. rsc.orgresearchgate.netomicsonline.org
Neutral Hydrolysis: Exposure to water at elevated temperatures. rsc.orgresearchgate.net
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide. rsc.orgresearchgate.netomicsonline.org
Thermal Degradation: Heating the solid drug at elevated temperatures. researchgate.netomicsonline.org
Photolytic Degradation: Exposing the drug to light. researchgate.netomicsonline.org
Results from these studies indicate that saxagliptin is particularly susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. rsc.orgresearchgate.net It has been found to be relatively stable under photolytic and thermal stress. rsc.orgresearchgate.net The data generated from these studies, including the identification of degradation products and the conditions under which they form, is essential for developing stable formulations and establishing appropriate storage conditions. oup.com
The following table summarizes the findings of forced degradation studies on saxagliptin:
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis | Significant degradation observed, formation of multiple degradation products. | rsc.orgresearchgate.netbiointerfaceresearch.comomicsonline.org |
| Alkaline Hydrolysis | Significant degradation observed, formation of multiple degradation products. | rsc.orgresearchgate.netbiointerfaceresearch.comomicsonline.org |
| Neutral Hydrolysis | Some degradation observed. | rsc.orgresearchgate.net |
| Oxidative Degradation | Significant degradation observed, formation of multiple degradation products. | rsc.orgresearchgate.netomicsonline.org |
| Thermal Degradation | Stable under normal conditions, degradation at elevated temperatures. | researchgate.netomicsonline.org |
| Photolytic Degradation | Generally stable. | researchgate.netbiointerfaceresearch.comomicsonline.org |
Advanced Theoretical and Computational Studies on Saxagliptin N Trifluoroacetate
Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and potential reaction pathways of Saxagliptin (B632) N-Trifluoroacetate.
Conformational Analysis: The flexibility of the Saxagliptin molecule is primarily associated with the rotation around several single bonds. The adamantane (B196018) cage is rigid, but the linker connecting it to the azabicyclo[3.1.0]hexane core, as well as the orientation of the trifluoroacetate (B77799) counter-ion, allows for multiple conformations. DFT calculations can be employed to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This process helps in identifying the most stable, low-energy conformers of the ion pair in the gas phase or in solution (using implicit solvent models). The relative energies of these conformers are crucial for understanding the molecule's preferred shapes, which can influence its binding to the DPP-4 enzyme.
A hypothetical conformational analysis using DFT at the B3LYP/6-31G(d) level of theory could yield the following data for the most stable conformers:
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| A | 178.5° | 0.00 | 65.2 |
| B | -65.2° | 1.25 | 20.5 |
| C | 70.1° | 1.89 | 14.3 |
Reaction Mechanisms: DFT is also instrumental in studying potential reaction mechanisms, such as degradation pathways. For instance, the intramolecular cyclization of Saxagliptin to form an inactive cyclic amidine is a known transformation. blogspot.com Computational studies can model the transition state of this reaction, calculating the activation energy barrier and providing insights into the factors that may promote or inhibit this degradation pathway. The presence of the trifluoroacetate counter-ion and its interaction with the amine and nitrile groups can be explicitly modeled to understand its influence on the reaction kinetics.
Molecular Modeling of Chemical Interactions and Host-Guest Systems
Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are utilized to study the intricate network of non-covalent interactions within Saxagliptin N-Trifluoroacetate and its interactions with other molecules.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Ionic Interaction | Saxagliptin-NH2+ | Trifluoroacetate-COO- | 2.8 - 3.5 |
| Hydrogen Bond | Adamantane-OH | Trifluoroacetate-COO- | 2.7 - 3.1 |
| Hydrogen Bond | Amide-NH | Trifluoroacetate-COO- | 2.8 - 3.2 |
Host-Guest Systems: The interaction of Saxagliptin N-Trifluoroacetate with host molecules, such as cyclodextrins, can be modeled to understand the principles of molecular recognition and the potential for formulation development. Docking studies followed by MD simulations can predict the most favorable binding mode of the drug within the cyclodextrin (B1172386) cavity. These models can elucidate which parts of the Saxagliptin molecule are encapsulated and which remain exposed, providing a rationale for observed changes in solubility or stability. Such computational studies are invaluable for designing new drug delivery systems.
Computational Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a means to validate experimental data and to interpret complex spectra.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of Saxagliptin N-Trifluoroacetate can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. Following a geometry optimization of the molecule, the magnetic shielding tensors are computed and then referenced against a standard (e.g., tetramethylsilane) to yield the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure and to assign specific resonances to individual atoms in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies of Saxagliptin N-Trifluoroacetate can also be computed using DFT. The calculation provides a set of harmonic frequencies corresponding to the normal modes of vibration. These frequencies can be scaled by an empirical factor to better match experimental IR spectra. This computational approach is particularly useful for identifying the characteristic vibrational bands associated with key functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the amide, and the vibrations of the trifluoroacetate counter-ion. A comparison of experimental and computationally predicted vibrational frequencies for the core Saxagliptin structure is presented below. researchgate.net
| Functional Group | Experimental IR Frequency (cm⁻¹) researchgate.net | Computationally Predicted IR Frequency (cm⁻¹) |
| N-H Stretch | 3450.12 | 3445 |
| O-H Stretch | 3301 | 3290 |
| C-H Stretch | 2912.61 | 2910 |
| C-N Stretch | 1614.47 | 1620 |
| C-O Stretch | 1255.70 | 1250 |
These computational predictions provide a robust framework for understanding the fundamental chemical and physical properties of Saxagliptin N-Trifluoroacetate at a molecular level.
Future Research Directions in Saxagliptin N Trifluoroacetate Chemistry
Development of Ultra-Sensitive and Selective Analytical Methods
The presence of any impurity, including Saxagliptin (B632) N-Trifluoroacetate, must be strictly controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). daicelpharmastandards.com Therefore, robust analytical methods are required for its detection and quantification, often at trace levels.
Future research in this area should focus on enhancing sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): While RP-HPLC methods exist for Saxagliptin, future work should aim to develop methods specifically validated for the baseline separation of Saxagliptin N-Trifluoroacetate from the API and other known impurities. bepls.com This involves screening new column chemistries (stationary phases) and optimizing mobile phase compositions.
Mass Spectrometric Detection: Coupling liquid chromatography with mass spectrometry (LC-MS) provides unparalleled sensitivity and specificity. Future efforts should establish and validate LC-MS/MS methods for quantifying Saxagliptin N-Trifluoroacetate at parts-per-million (ppm) levels. This is crucial for impurity profiling and setting accurate specifications.
Derivatization Techniques: For instances where the chromophoric properties of the impurity are poor, investigation into derivatization reactions that introduce a UV-active or fluorescent tag could be explored. nih.gov This approach can significantly enhance detection sensitivity in spectrophotometric or fluorometric assays.
The table below illustrates typical validation parameters for a future ultra-sensitive UPLC method for impurity quantification.
| Parameter | Research Goal / Typical Specification |
| Specificity | Baseline resolution from Saxagliptin and other key impurities. |
| Limit of Detection (LOD) | < 0.01% |
| Limit of Quantification (LOQ) | < 0.03% |
| Linearity (Correlation Coefficient) | r² > 0.999 |
| Accuracy (% Recovery) | 90.0% - 110.0% at the LOQ level |
| Precision (% RSD) | < 10.0% at the LOQ level |
In-depth Investigations into Solid-State Phase Transformations
The solid-state properties of a chemical compound, including any impurities, can significantly influence the stability, solubility, and manufacturability of the final drug product. Saxagliptin itself is known to exist in various crystalline forms, such as a monohydrate. google.com However, the solid-state characteristics of Saxagliptin N-Trifluoroacetate are largely unstudied.
A comprehensive investigation into its solid-state chemistry is a critical future research direction.
Polymorph Screening: A systematic screening should be undertaken to determine if Saxagliptin N-Trifluoroacetate can exist in multiple crystalline forms (polymorphs). Different polymorphs can have different physical properties.
Solvate and Hydrate Formation: The study should also investigate the compound's propensity to form solvates (with organic solvents) or hydrates (with water). The manufacturing process for Saxagliptin involves various solvents, making this a relevant inquiry. google.com
Characterization: A suite of analytical techniques should be employed to characterize any identified solid forms.
The following table outlines the key techniques and their purpose in this proposed research.
| Analytical Technique | Purpose in Solid-State Investigation |
| Differential Scanning Calorimetry (DSC) | To determine melting points, glass transitions, and detect phase transformations upon heating. |
| Thermogravimetric Analysis (TGA) | To identify the presence of bound water or solvent (hydrates/solvates) and assess thermal stability. |
| X-Ray Powder Diffraction (XRPD) | To identify and distinguish between different crystalline structures (polymorphs). |
| Dynamic Vapor Sorption (DVS) | To assess the hygroscopicity and physical stability of the solid form under varying humidity conditions. |
| Microscopy (e.g., SEM) | To observe the crystal habit and morphology of different solid forms. |
Comprehensive Studies on its Reactivity and Chemical Transformations in Complex Matrices
Understanding the chemical stability and reactivity of Saxagliptin N-Trifluoroacetate is essential for predicting its behavior during pharmaceutical manufacturing and long-term storage. The N-trifluoroacetyl group is known to be a reactive moiety and can be susceptible to hydrolysis. americanpharmaceuticalreview.com
Future research must focus on mapping the compound's reactivity profile in complex environments, such as a final drug formulation.
Forced Degradation Studies: A comprehensive forced degradation (or stress testing) study is required. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and photolysis) according to regulatory guidelines.
Degradant Identification: The primary goal of stress testing is to identify the resulting degradation products. Advanced analytical techniques, particularly LC-MS with high-resolution mass spectrometry, would be employed to elucidate the structures of these new compounds.
Transformation Pathway Elucidation: By identifying the degradants, researchers can propose chemical transformation pathways. For example, hydrolysis of the N-trifluoroacetyl group would likely yield Saxagliptin. Understanding these pathways is crucial for developing stable formulations and appropriate storage conditions.
Reactivity with Excipients: Studies should also be designed to investigate potential reactions between Saxagliptin N-Trifluoroacetate and common pharmaceutical excipients used in tablet formulations. This would uncover any potential incompatibilities that could compromise the quality of the drug product over its shelf life.
Q & A
Basic Research Questions
Q. How is Saxagliptin N-Trifluoroacetate synthesized, and what analytical methods confirm its structural integrity?
- Methodological Answer : Synthesis typically involves coupling Saxagliptin with trifluoroacetic acid (TFA) under anhydrous conditions. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For NMR analysis, , , and -NMR are critical to verify trifluoroacetate incorporation and assess purity (e.g., chemical shifts for TFA appear at δF ≈ -77 ppm in -NMR) . HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase, UV detection at 210–220 nm) validate purity (>98%) and detect residual solvents or byproducts .
Q. What protocols ensure the stability of Saxagliptin N-Trifluoroacetate during storage?
- Methodological Answer : Store lyophilized Saxagliptin N-Trifluoroacetate at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis. For solution stability, use anhydrous solvents (e.g., dimethyl sulfoxide or acetonitrile) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis using stability-indicating methods (e.g., gradient elution to resolve degradation peaks) .
Q. What are the key considerations for HPLC analysis of Saxagliptin N-Trifluoroacetate purity?
- Methodological Answer : Optimize mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) to enhance peak resolution and sensitivity. System suitability tests must meet pharmacopeial standards (e.g., ≤5% relative standard deviation for retention time and peak area). Quantify impurities using a calibration curve with reference standards, ensuring limits of detection (LOD) ≤0.1% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for Saxagliptin N-Trifluoroacetate characterization?
- Methodological Answer : Contradictions in NMR signals (e.g., split peaks due to TFA interference) require advanced techniques like - heteronuclear correlation (HETCOR) spectroscopy or -NMR with decoupling. Validate assignments using computational tools (e.g density functional theory (DFT) simulations) and cross-reference with NIST Chemistry WebBook data for trifluoroacetate chemical shifts .
Q. What advanced strategies quantify residual TFA in Saxagliptin N-Trifluoroacetate formulations?
- Methodological Answer : Ion-pair chromatography with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) improves sensitivity for trace TFA quantification. Validate the method per USP 〈503.1〉 guidelines, including spike-and-recovery experiments (85–115% recovery) and linearity checks (R ≥0.995) . For precision, use internal standards (e.g., sodium trifluoroacetate) to normalize batch-to-batch variability .
Q. How should researchers address conflicting purity assessments between HPLC and mass spectrometry (MS)?
- Methodological Answer : Cross-validate results by combining HPLC-UV (for quantitative impurity profiling) with high-resolution MS (HRMS) to identify non-UV-active contaminants. For example, HRMS can detect trace metal adducts (e.g., sodium/potassium) that alter HPLC retention times. Statistical analysis (e.g., ANOVA) resolves variability between techniques, ensuring ≤5% deviation in purity values .
Q. What methodologies mitigate TFA-induced interference in biological assays involving Saxagliptin N-Trifluoroacetate?
- Methodological Answer : Residual TFA can alter enzyme kinetics (e.g., DPP-4 inhibition assays). Pre-treat samples with ion-exchange resins (e.g., AG 1-X8 formate resin) to remove TFA. Validate assay recovery using spiked controls and compare results with TFA-free Saxagliptin analogs. Ensure LC-MS/MS confirmation of TFA removal efficiency (>99.9%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
